molecular formula C19H15N3O4S B2489525 3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 476642-70-3

3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2489525
CAS No.: 476642-70-3
M. Wt: 381.41
InChI Key: XXRMWUOUQUEENZ-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a 2,5-dioxopyrrolidinyl group at the 3-position and a 1,3-thiazol-2-yl moiety at the para position of the benzamide. The thiazole ring is further functionalized with a 5-methylfuran-2-yl group at its 4-position. This structure combines electron-rich (furan) and electron-deficient (dioxopyrrolidinyl) motifs, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4S/c1-11-5-6-15(26-11)14-10-27-19(20-14)21-18(25)12-3-2-4-13(9-12)22-16(23)7-8-17(22)24/h2-6,9-10H,7-8H2,1H3,(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXRMWUOUQUEENZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods enhance the efficiency and scalability of the production process, ensuring consistent quality and supply .

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes[][3].

Mechanism of Action

The mechanism of action of 3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Variations

Key Structural Features:
  • Core : Benzamide with a 1,3-thiazol-2-yl substituent.
  • Pharmacophores : 2,5-Dioxopyrrolidinyl group and heterocyclic substituents (e.g., furan, pyrrole).
Compound Name Thiazole Substituent Additional Groups Biological Activity/Application Reference
3-(2,5-Dioxopyrrolidin-1-yl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide (Target) 4-(5-Methylfuran-2-yl) 3-(2,5-Dioxopyrrolidinyl) Not explicitly stated (structural focus) N/A
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide (MPPB) None 4-(2,5-Dimethylpyrrole), 2,5-dioxopyrrolidinyl Enhances monoclonal antibody production [1]
N-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide 4-(3,4-Dichlorophenyl) 3-(2,5-Dioxopyrrolidinyl) Research compound (structural analog) [9]
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide 4-(4-Methylphenyl) 2-Phenoxy Plant growth modulation (129% activity) [5]
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide 5-Chloro 2,4-Difluorophenyl PFOR enzyme inhibition [6]

Structural Insights :

  • The 2,5-dioxopyrrolidinyl group is a recurring motif in compounds like MPPB and the dichlorophenyl analog, suggesting its role in modulating bioactivity, possibly through hydrogen bonding or electron withdrawal .
  • Thiazole substituents vary widely: Electron-rich groups (e.g., 5-methylfuran in the target compound) may enhance solubility but reduce metabolic stability.
Role of the 2,5-Dioxopyrrolidinyl Group
  • In MPPB, this group suppresses cell growth while enhancing glucose uptake and ATP production in CHO cells, critical for biotherapeutic production . SAR studies indicate that substituents on the pyrrole ring (e.g., 2,5-dimethyl) are critical for activity, suggesting that modifications in the target compound’s furan group may alter efficacy .
Thiazole Substituent Effects
  • Electron-Withdrawing Groups : The 5-chloro and 2,4-difluoro substituents in enhance PFOR inhibition, likely through stronger hydrogen bonding or dipole interactions.

Physicochemical and Pharmacokinetic Properties

Property Target Compound MPPB N-[4-(3,4-Dichlorophenyl)-...
Molecular Weight ~423.4 g/mol (estimated) 397.4 g/mol 446.3 g/mol
LogP (Lipophilicity) Moderate (furan increases) High (dimethylpyrrole) Very high (Cl substituents)
Hydrogen Bond Acceptors 6 5 6
  • The target compound’s methylfuran may confer intermediate lipophilicity compared to MPPB’s dimethylpyrrole and the dichlorophenyl analog’s high LogP. This balance could influence bioavailability and tissue distribution.

Biological Activity

The compound 3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide , also referred to as 4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide , is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse structural features and potential biological activities. This article explores its biological activity, including anticancer and antimicrobial properties, as well as the underlying mechanisms of action supported by recent research findings.

Chemical Structure and Properties

The compound features a benzamide core linked to a thiazole ring and a pyrrolidinone moiety. Its unique structure is characterized by:

  • Pyrrolidine ring with carbonyl groups.
  • Thiazole moiety substituted with a methylfuran group.

These structural elements suggest potential applications in drug development and materials science.

Anticancer Activity

Recent studies indicate that compounds with similar structural motifs exhibit significant anticancer properties. Research has shown that this compound can induce apoptosis in cancer cells through various mechanisms:

  • Cytotoxicity : The compound demonstrated selective cytotoxicity against multiple cancer cell lines. For instance, it exhibited an IC50 value significantly lower than that of standard chemotherapeutics like Doxorubicin in specific cell lines, indicating higher potency.
    CompoundCell LineIC50 (µM)
    4cM-HeLa10
    DoxorubicinM-HeLa200
  • Mechanism of Action : The mechanism involves the induction of apoptosis via the mitochondrial pathway, characterized by increased reactive oxygen species (ROS) production and disruption of mitochondrial membrane potential. Flow cytometry assays confirmed these findings by showing increased Annexin V binding in treated cells, indicative of early apoptosis.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains:

  • Activity Spectrum : It showed moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, while being less effective against Gram-negative strains.
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    S. aureus50 µg/mL
    B. cereus40 µg/mL
    E. coliNo activity
  • Mechanism of Action : The antimicrobial effect is hypothesized to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Case Studies

Several studies have highlighted the biological activity of structurally related compounds. For example:

  • A study on benzofuroxan derivatives revealed that modifications on the furan ring could enhance anticancer activity by increasing selectivity towards cancer cells while minimizing effects on normal cells .

Q & A

What are the established synthetic routes for 3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide, and what critical parameters influence yield and purity?

Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the thiazole core via condensation of thiourea with α-haloketones (e.g., brominated 5-methylfuran derivatives) under basic conditions (K₂CO₃ in DMF) . Subsequent coupling with 3-(2,5-dioxopyrrolidin-1-yl)benzamide is achieved via nucleophilic substitution or amide bond formation. Critical parameters include:

  • Temperature control : Reflux in ethanol or DMF at 80–100°C ensures optimal reaction rates without side-product formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates .
  • Purification : Column chromatography or recrystallization from ethanol/DMF mixtures (1:1) is essential to achieve >95% purity .

How is the molecular structure of this compound characterized using analytical techniques?

Answer:
Structural confirmation requires a combination of spectroscopic and crystallographic methods:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify key protons (e.g., thiazole C-H at δ 7.2–7.5 ppm) and carbonyl groups (amide C=O at δ 165–170 ppm) .
  • X-ray crystallography : Resolves spatial conformation, particularly the planarity of the thiazole-furan system and dihedral angles between the benzamide and pyrrolidine moieties .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 438.12) and fragmentation patterns .

How can researchers optimize the synthesis to improve scalability while maintaining stereochemical integrity?

Answer:
Scalability challenges arise from sensitive functional groups (e.g., the dioxopyrrolidine ring). Optimization strategies include:

  • Catalyst screening : Use of Pd/C or Cu(I) catalysts for coupling reactions to reduce reaction time and improve regioselectivity .
  • Inert atmosphere : Protection with N₂ or Ar prevents oxidation of thiazole and furan moieties during reflux .
  • Flow chemistry : Continuous flow systems enhance reproducibility for large-scale amide bond formation .

What strategies are employed to resolve contradictions in biological activity data across different studies?

Answer:
Discrepancies in reported IC₅₀ values (e.g., anticancer activity ranging from 2–50 µM) may stem from assay variability. Mitigation approaches include:

  • Standardized assays : Use consistent cell lines (e.g., MCF-7 for breast cancer) and incubation times (48–72 hours) .
  • Metabolic stability testing : Evaluate compound degradation in liver microsomes to clarify discrepancies in in vitro vs. in vivo efficacy .
  • Dose-response validation : Replicate studies with independent batches to rule out synthetic impurity effects .

What in vitro assays are recommended for initial pharmacological screening of this compound?

Answer:
Priority assays focus on its dual heterocyclic pharmacophore:

  • Antimicrobial screening : Broth microdilution against S. aureus (MIC determination) and C. albicans .
  • Kinase inhibition : Fluorescence-based assays (e.g., EGFR or Aurora kinases) to assess ATP-binding site interactions .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HCT-116 for colon cancer) with EC₅₀ calculations .

How do computational models predict the interaction of this compound with biological targets, and how are these validated experimentally?

Answer:
Computational workflows include:

  • Molecular docking (AutoDock Vina) : Predicts binding to DNA topoisomerase II (docking score ≤ -8.5 kcal/mol) via hydrogen bonds with the benzamide carbonyl and thiazole N .
  • MD simulations : Evaluates stability of the compound-DNA complex over 100 ns trajectories .
  • Experimental validation :
    • Surface plasmon resonance (SPR) : Measures binding affinity (KD) to purified targets .
    • Cellular thermal shift assay (CETSA) : Confirms target engagement in live cells .

How can researchers address low solubility in aqueous media during formulation for in vivo studies?

Answer:

  • Co-solvent systems : Use 10% DMSO + 5% Tween-80 in saline for intravenous administration .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm, PDI < 0.2) to enhance bioavailability .
  • Prodrug design : Introduce phosphate groups at the pyrrolidine ring to improve hydrophilicity .

What are the key considerations for analyzing degradation products under accelerated stability conditions?

Answer:

  • Forced degradation studies : Expose to 40°C/75% RH for 4 weeks, followed by LC-MS/MS to identify hydrolytic (amide bond cleavage) or oxidative (furan ring opening) products .
  • Degradation pathways :
    • Acidic conditions: Thiazole ring protonation leading to dimerization .
    • UV light: Photooxidation of the furan moiety to maleic anhydride derivatives .

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